1,2,3,4-Tetrachlorohexafluorobutane
Description
1,2,3,4-Tetrachlorohexafluorobutane (CAS 375-45-1) is a halogenated alkane with the molecular formula C₄Cl₄F₆ and a molecular weight of 303.85 g/mol . It is synthesized via the fluorination of 1,2,3,4-tetrachlorobutane in the presence of hydrogen fluoride (HF) as a solvent . This compound is a key precursor for hexafluoro-1,3-butadiene, a critical etching gas used in semiconductor manufacturing .
The compound’s commercial production emphasizes safety and cost-efficiency, leveraging gaseous-phase reactions with fluorine diluted in inert gases to mitigate hazards . Its structural combination of chlorine and fluorine atoms contributes to stability and inertness, making it suitable for high-precision industrial applications.
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl4F6/c5-1(9,3(7,11)12)2(6,10)4(8,13)14 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHYACQPDDXBCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Cl)(F)Cl)(C(F)(F)Cl)(F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl4F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40339866 | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
375-45-1, 28107-59-7 | |
| Record name | 1,2,3,4-Tetrachlorohexafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-45-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetrachlorohexafluorobutane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028107597 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375451 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40339866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butane, 1,2,3,4-tetrachloro-1,1,2,3,4,4-hexafluoro | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares 1,2,3,4-tetrachlorohexafluorobutane with structurally similar halogenated butanes:
Key Observations :
- Molecular Weight : Fluorinated derivatives (C₄Cl₄F₆) exhibit higher molecular weights than fully chlorinated analogs (e.g., C₄H₄Cl₆) due to fluorine’s greater atomic mass .
- Boiling Points : Fluorination reduces volatility compared to chlorinated counterparts. For example, this compound’s boiling point (134–135°C) reflects its stability under processing conditions .
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